4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid

Descripción general

Descripción

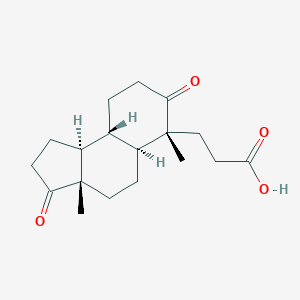

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid is a synthetic steroid derivative with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a seco-steroid framework, making it an interesting subject for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid typically involves multiple steps, starting from a suitable steroid precursor. The process often includes oxidation, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety, adhering to industrial standards and regulations .

Análisis De Reacciones Químicas

Types of Reactions

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Synthesis of Steroidal Compounds

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid is utilized as a precursor in the synthesis of various heterocyclic steroids. Notably, it plays a role in the production of Finasteride, a medication used for treating hair loss and benign prostatic hyperplasia . The compound's ability to undergo further chemical modifications makes it valuable in pharmaceutical chemistry.

Proteomics Research

This compound is also employed in proteomics research due to its biochemical properties. It serves as a biochemical tool for studying protein interactions and modifications, which are critical for understanding cellular processes and disease mechanisms .

Biochemical Studies

The compound's structure allows it to be involved in biochemical studies aimed at understanding steroid metabolism and its implications in various biological systems. It can help elucidate the pathways of steroid biosynthesis and degradation, contributing to the broader field of endocrinology .

Drug Development

Research indicates that compounds like this compound are essential in drug development processes. Their structural characteristics enable medicinal chemists to design new therapeutic agents with enhanced efficacy and reduced side effects .

Mecanismo De Acción

The mechanism of action of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid include:

- 5,17-Dioxo-3,5-seco-A-norandrostan-3-oic Acid

- Dodecahydro-3a,6-dimethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid .

Uniqueness

What sets this compound apart is its unique seco-steroid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid (CAS No. 6857-88-1) is a steroid derivative notable for its complex structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique properties and effects on biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.45 g/mol. The structure features a steroid backbone with specific functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H28O4 |

| Molecular Weight | 344.45 g/mol |

| CAS Number | 6857-88-1 |

| Purity | >95% |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

Studies have shown that this compound possesses significant antitumor properties. It has been found to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

2. Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is beneficial in conditions characterized by chronic inflammation.

3. Hormonal Modulation

As a steroid derivative, it may influence hormonal pathways, particularly those related to androgen and estrogen receptors. This modulation can have implications for conditions like hormone-dependent cancers.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line used . The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Receptor Interaction : As a steroid analog, it may bind to androgen or estrogen receptors, influencing gene expression related to cell growth and differentiation.

Propiedades

IUPAC Name |

3-[(3aS,5aS,6R,9aR,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQOAWJBIXWZRK-HHDFAXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551631 | |

| Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6857-88-1 | |

| Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.